molecular formula C13H9Cl3O3S B1520120 2,4,6-Trichlorophenyl phenylmethanesulfonate CAS No. 1171919-33-7

2,4,6-Trichlorophenyl phenylmethanesulfonate

Cat. No.: B1520120
CAS No.: 1171919-33-7
M. Wt: 351.6 g/mol
InChI Key: BLOMCQQCBMOQLR-UHFFFAOYSA-N
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Description

“2,4,6-Trichlorophenyl phenylmethanesulfonate” is a biochemical used for proteomics research . It has a molecular weight of 351.64 and a molecular formula of C13H9Cl3O3S .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl .

Scientific Research Applications

Synthesis and Chemical Reactions

The reactivity of phenylmethanesulfonamide derivatives has been explored through the creation of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, demonstrating their high reactivity by alkylation of toluene, anisole, thiophene, and 2-chlorothiophene (Aizina, Levkovskaya, & Rozentsveig, 2012). Another study on the reaction of triphenylmethyl cation with trifluoromethanesulfonic acid revealed products like 9-phenylfluorene, 9,9-diphenylfluorene, and triphenylmethane, suggesting intermediates that could be relevant in further understanding the reactivity and applications of related compounds (Ohta, Shudo, & Okamoto, 1983).

Photochemistry and Sulfonation Reactions

Research into the photochemistry of triarylsulfonium salts has provided insights into the photolysis of these compounds, revealing new rearrangement products and mechanisms for direct photolysis, potentially applicable in understanding the behavior of 2,4,6-trichlorophenyl phenylmethanesulfonate under similar conditions (Dektar & Hacker, 1990). The geometrical isomerism about carbon-sulfur double bonds observed in reactions of phenylmethanesulfonyl chloride with tertiary amines highlights the complexity of sulfonation reactions and the potential for creating diverse molecular structures (King & Durst, 1966).

Environmental and Analytical Applications

The use of specific sulfonates in environmental analysis, such as in the EPA Method 526 for detecting unstable compounds, illustrates the role of related chemical structures in enhancing analytical methodologies for environmental contaminants. This method addresses technical challenges such as preservation of target analytes and selection of suitable solid-phase extraction material, relevant for studying compounds like this compound (Winslow et al., 2001).

Fuel Cell Technologies

In the context of fuel cell applications, the synthesis and characterization of partially fluorinated disulfonated poly(arylene ether benzonitrile) copolymers demonstrate the potential for such sulfonated compounds in developing proton exchange membranes for DMFC and H2/air fuel cells. This research underscores the importance of chemical structure in achieving desired properties like water uptake, proton conductivity, and methanol permeabilities (Sankir, Kim, Pivovar, & McGrath, 2007).

Safety and Hazards

The compound is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not found in the web search results.

Future Directions

A paper titled “Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion” discusses the potential application of similar compounds in photothermal therapy . The study provides an alternative design rule for controlling the intramolecular charge transfer (ICT) effect .

Properties

IUPAC Name

(2,4,6-trichlorophenyl) phenylmethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl3O3S/c14-10-6-11(15)13(12(16)7-10)19-20(17,18)8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOMCQQCBMOQLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252785
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-33-7
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl benzenemethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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